C-3 vs. N-1 Methoxymethyl Substitution: Computed Lipophilicity and Electronic Descriptor Divergence
The C-3 methoxymethyl substituted target compound (CAS 1891114-35-4) exhibits computed physicochemical descriptors that differ systematically from the N-1 substituted isomer (CAS 739365-17-4). The target compound has XLogP3 = 1.2, hydrogen bond donor count = 2 (indole N-H plus carboxylic acid O-H), and hydrogen bond acceptor count = 3 [1]. In contrast, the N-1 substituted isomer has a predicted pKa of 4.35 ± 0.30 and lacks the indole N-H hydrogen bond donor, fundamentally altering its intermolecular interaction profile .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 1-(Methoxymethyl)-1H-indole-5-carboxylic acid (CAS 739365-17-4): XLogP3 not reported in available data; predicted pKa 4.35 ± 0.30 |
| Quantified Difference | Target has free N-H (HBD = 2); N-1 isomer has no indole N-H donor |
| Conditions | Computed values from PubChem and ChemicalBook databases |
Why This Matters
The presence of a free indole N-H in the target compound enables subsequent N-functionalization not possible with the N-protected isomer, directly impacting synthetic route design and procurement decisions for multistep syntheses.
- [1] PubChem. 3-(Methoxymethyl)-1H-indole-5-carboxylic acid. Compound Summary for CID 117175321. National Center for Biotechnology Information (2025). View Source
